2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Overview
Description
2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound that features a unique combination of structural elements, including a dihydroisoquinoline moiety and a purine derivative
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dihydroquinolin-2-one derivatives, have been found to inhibit p38 map kinase . This enzyme plays a crucial role in cellular responses to stress and inflammation.
Mode of Action
Based on its structural similarity to other 3,4-dihydroquinolin-2-one derivatives, it may interact with its target enzyme (such as p38 map kinase) and inhibit its activity . This inhibition could lead to changes in cellular signaling pathways, affecting various cellular functions.
Biochemical Pathways
Given the potential inhibition of p38 map kinase, it could impact pathways related to stress response and inflammation . Downstream effects could include reduced inflammatory response and altered cell survival or proliferation.
Pharmacokinetics
Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have reasonable bioavailability.
Result of Action
Based on its potential inhibition of p38 map kinase, it could lead to changes in cellular signaling, potentially affecting cell survival, proliferation, and inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the Bischler-Napieralski reaction to form the dihydroisoquinoline core, followed by subsequent functionalization to introduce the purine moiety . The reaction conditions typically involve the use of trifluoromethanesulfonic anhydride and 2-chloropyridine for electrophilic amide activation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the purine moiety to its dihydro or tetrahydro forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions may involve the use of nucleophiles like amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include isoquinoline derivatives, reduced purine analogs, and various substituted purine compounds .
Scientific Research Applications
2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-3,4-dihydroisoquinolin-1-one: Known for its analgesic and anti-inflammatory properties.
2,3-Dihydroquinazolin-4(1H)-one: Used as a scaffold in drug design due to its biological activity.
Uniqueness
2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is unique due to its combination of a dihydroisoquinoline and a purine derivative, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to similar compounds .
Properties
IUPAC Name |
2-[8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-20-14-13(15(25)19-17(20)26)22(9-12(23)24)16(18-14)21-7-6-10-4-2-3-5-11(10)8-21/h2-5H,6-9H2,1H3,(H,23,24)(H,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYOYTKERZONSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC4=CC=CC=C4C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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